2-Chloro-3-bromo-6-iodonitrobenzene
Overview
Description
2-Chloro-3-bromo-6-iodonitrobenzene is an aromatic compound with the molecular formula C₆H₂BrClINO₂ and a molecular weight of 362.35 g/mol . This compound is characterized by the presence of three halogen atoms (chlorine, bromine, and iodine) and a nitro group attached to a benzene ring. It is used primarily in research and development within the fields of organic chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-bromo-6-iodonitrobenzene is the carbon atoms in organic compounds. This compound is often used in organic synthesis reactions, such as the Suzuki–Miyaura cross-coupling . The carbon atoms in the organic compounds are the sites where new bonds are formed during these reactions .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. In the Suzuki–Miyaura cross-coupling, for example, the compound undergoes a transmetalation process, where it transfers its organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the biochemical pathway of carbon-carbon bond formation. In the Suzuki–Miyaura cross-coupling, the compound enables the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of complex organic compounds . The downstream effects include the production of new organic compounds with desired properties.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds. This leads to the synthesis of new organic compounds . The specific molecular and cellular effects depend on the nature of the organic compounds produced.
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of a catalyst (such as palladium in the Suzuki–Miyaura cross-coupling ), and the solvent used. The compound’s stability can also be affected by factors such as light, heat, and moisture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-bromo-6-iodonitrobenzene typically involves a multi-step process starting from benzene. The key steps include:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated sulfuric acid and nitric acid.
Halogenation: Sequential introduction of halogen atoms. The order of halogenation is crucial due to the directing effects of the substituents. .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of electrophilic aromatic substitution and careful control of reaction conditions are fundamental to its synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-bromo-6-iodonitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like the nitro group facilitates nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Coupling Reactions: The halogen atoms can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions or amines under basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.
Major Products
Aminobenzene Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic aromatic substitution and coupling reactions.
Scientific Research Applications
2-Chloro-3-bromo-6-iodonitrobenzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Materials Science: In the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: As an intermediate in the synthesis of potential pharmaceutical compounds
Comparison with Similar Compounds
Similar Compounds
Bromochlorobenzene: Contains bromine and chlorine substituents on a benzene ring.
Iodonitrobenzene: Contains iodine and nitro substituents on a benzene ring.
Uniqueness
2-Chloro-3-bromo-6-iodonitrobenzene is unique due to the presence of three different halogen atoms and a nitro group on the same benzene ring. This combination of substituents provides a unique reactivity profile, making it a valuable compound for specific synthetic applications and research purposes.
Properties
IUPAC Name |
1-bromo-2-chloro-4-iodo-3-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClINO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETSYSSPRVSLRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)Cl)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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